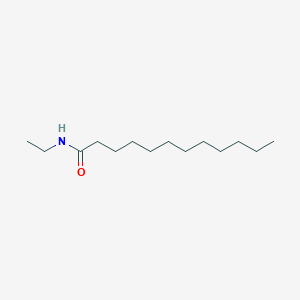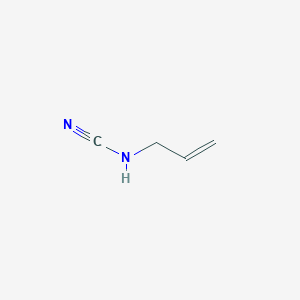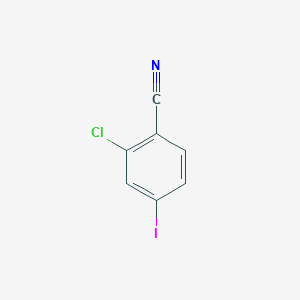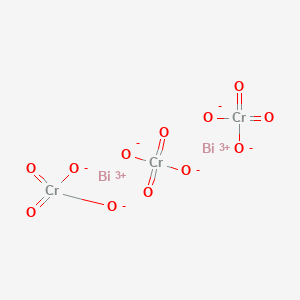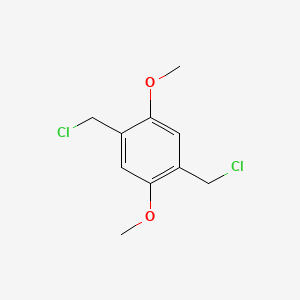![molecular formula C7H14O3 B3031526 2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol CAS No. 4351-78-4](/img/structure/B3031526.png)
2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol
Übersicht
Beschreibung
“2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is a chemical compound with the CAS Number 4351-78-4 . It has a molecular weight of 146.18 and a molecular formula of C7H14O3 .
Synthesis Analysis
While specific synthesis methods for “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” were not found, oxetanes in general can be synthesized through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” consists of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
The density of “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is predicted to be 1.119±0.06 g/cm3 and its boiling point is predicted to be 263.7±5.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” is an oxetane derivative. Oxetanes are known for their unique reactivity, which has been extensively studied . They can be accessed through various synthetic methods, including epoxide opening with trimethyloxosulfonium ylide . The 2-hydroxymethyloxetane motif, which is similar to the structure of “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol”, can be formed in good yields .
Medicinal Chemistry
Oxetanes, including “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol”, have been studied for their potential medicinal chemistry applications . They are used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Amino Acid Derivatives
“2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” can be used in the synthesis of new heterocyclic amino acid derivatives . These derivatives can be obtained through aza-Michael addition of NH-heterocycles with methyl 2- (oxetan-3-ylidene)acetates .
Suzuki–Miyaura Cross-Coupling Reaction
The compound can be used in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to synthesize and diversify novel heterocyclic compounds .
Environmental Research
As a chemical compound, “2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol” can be used in environmental research. Its properties and behavior in different environmental conditions can be studied.
Industrial Research
Eigenschaften
IUPAC Name |
2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHFJQUSEFYKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315280 | |
| Record name | 3,3-Oxetanediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4351-78-4 | |
| Record name | 3,3-Oxetanediethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Oxetanediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



